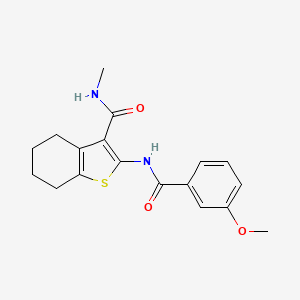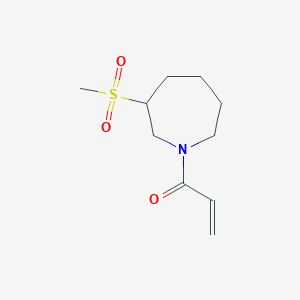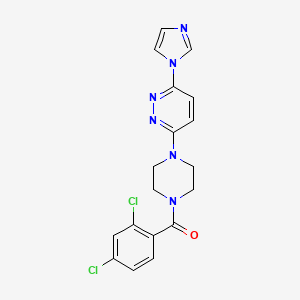![molecular formula C15H21NO4 B2522456 tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate CAS No. 1221342-16-0](/img/structure/B2522456.png)
tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate: is an organic compound with the molecular formula C14H19NO4 It features a tert-butyl ester group, a benzodioxole moiety, and an amino propanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amination Reaction: The benzodioxole moiety is then reacted with an appropriate amine to introduce the amino group.
Esterification: The final step involves the esterification of the amino propanoate chain with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the specific substituents introduced but can include various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Bioconjugation: The amino group allows for conjugation with biomolecules, making it useful in bioconjugation studies.
Medicine:
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development research.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- tert-Butyl 3-(1,3-benzodioxol-5-yl)-1-piperazinecarboxylate
- tert-Butyl 3-(2-cyanoethoxy)propanoate
- 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone
Comparison:
- Structural Differences: While these compounds share the benzodioxole moiety, they differ in the functional groups attached to the propanoate chain.
- Unique Features: tert-Butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate is unique due to the presence of both the tert-butyl ester and the amino group, which can influence its reactivity and potential applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Propiedades
IUPAC Name |
tert-butyl 3-(1,3-benzodioxol-5-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(17)6-7-16-9-11-4-5-12-13(8-11)19-10-18-12/h4-5,8,16H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPOVGRGRVWAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2522375.png)


![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide](/img/structure/B2522380.png)


![4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2522386.png)

![N-(3-chloro-2-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B2522391.png)




